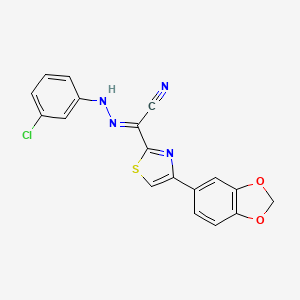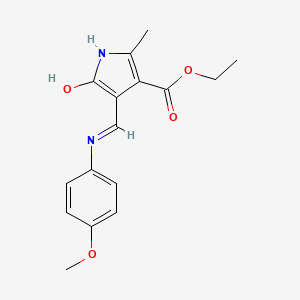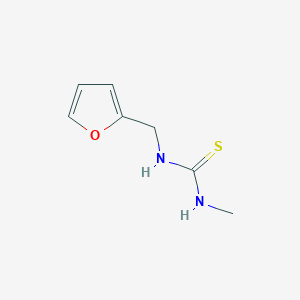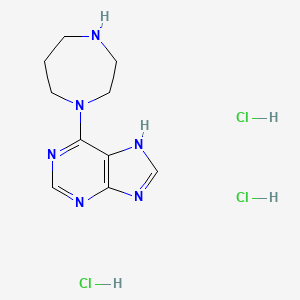
4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, involved the replacement of a 2-isoindoline moiety with an indanone moiety, resulting in a compound with significant potency and selectivity for acetylcholinesterase over butyrylcholinesterase . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation, demonstrating the influence of substitutions on the benzhydryl and sulfonamide rings on antimicrobial activity .
Molecular Structure Analysis
The molecular structure and conformational preferences of piperidine derivatives have been extensively studied using spectroscopic methods and computational techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by FT-IR, FT-Raman, UV-Vis, and NMR, with geometrical parameters and vibrational assignments determined using Density Functional Theory (DFT). The study also included HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity against VEGFR-2 Kinase inhibitor receptors . The crystal structure of 4-piperidinecarboxylic acid hydrochloride was elucidated by single-crystal X-ray diffraction, revealing a protonated piperidine ring with a chair conformation and the carboxyl group in the equatorial position .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine yielded 4H-pyrano[3,2-c]pyridines, while its reaction with 3-(cyanomethylene)-2-indolinones produced different fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and the nature of their substituents. The study of 1-Benzyl-4-(N-Boc-amino)piperidine included an analysis of the molecular electrostatic potential, Fukui function, and natural bond orbital analysis to identify reactive sites and charge delocalization due to intramolecular interactions. Topological studies and thermodynamic parameters at different temperatures were also performed . The crystallographic study of 4-piperidinecarboxylic acid hydrochloride provided insights into the hydrogen bonding and electrostatic interactions within the crystal structure .
科学的研究の応用
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the core structure of interest, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, including modifications at the nitrogen atom of benzamide, have shown significant anti-AChE activity, highlighting their potential as antidementia agents. Notably, certain derivatives demonstrated high affinity and selectivity for AChE over BuChE, indicating their potential therapeutic value in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity
Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives has revealed significant antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). These findings suggest that the structural features of these compounds, including the nature of substitutions on the benzhydryl ring and sulfonamide ring, play a critical role in their antibacterial efficacy. This work opens up possibilities for the development of new antimicrobial agents based on this chemical framework (Vinaya et al., 2009).
Antipsychotic Potential
Derivatives of heterocyclic carboxamides, inspired by the core structure of interest, have been evaluated as potential antipsychotic agents. These studies focused on the compounds' affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize certain behaviors in mice indicative of antipsychotic activity. The research underscores the therapeutic potential of these compounds in the treatment of psychiatric disorders, with some derivatives showing promising in vivo activities comparable to existing treatments (Norman et al., 1996).
Multi-Target Anti-Alzheimer Drug Candidates
The design and synthesis of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives, incorporating the pharmacophoric elements of donepezil, have led to the identification of novel multi-target drug candidates for Alzheimer's disease (AD). These compounds exhibit AChE inhibitory activities, anti-inflammatory properties, and neuroprotective effects against amyloid beta oligomer-induced neurodegeneration. The research highlights the potential of these derivatives as innovative therapeutic agents for AD treatment (Dias Viegas et al., 2018).
Novel Synthesis Approaches
An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a useful intermediate for the anti-hypertensive drug Doxazosin, has been developed. This process simplifies the production of key intermediates, potentially enhancing the efficiency and scalability of manufacturing anti-hypertensive agents, showcasing the chemical versatility and application of this compound's core structure in pharmaceutical synthesis (Ramesh et al., 2006).
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-13-14(17-8-7-16-13)10-12(1)9-11-3-5-15-6-4-11;/h1-2,9-10,15H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFFYVAQHEWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)


![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)
